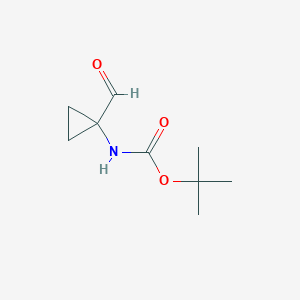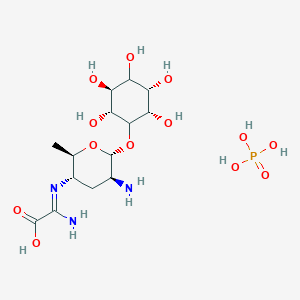
Kasugamycin phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kasugamycin phosphate is an aminoglycoside antibiotic that is commonly used in scientific research. It was first isolated from Streptomyces kasugaensis in 1965 and has since been synthesized in the laboratory. Kasugamycin phosphate is known for its ability to inhibit protein synthesis in bacteria, making it a valuable tool in the study of bacterial physiology and biochemistry.
Mécanisme D'action
Kasugamycin phosphate inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit. This prevents the binding of aminoacyl-tRNA to the ribosome, effectively halting protein synthesis. Kasugamycin phosphate is selective for bacterial ribosomes, making it a useful tool for studying bacterial protein synthesis.
Biochemical and Physiological Effects
The inhibition of protein synthesis by kasugamycin phosphate has a number of biochemical and physiological effects on bacterial cells. These include the accumulation of uncharged tRNA molecules, the activation of the stringent response, and the induction of stress responses. These effects can be studied in detail using kasugamycin phosphate as a tool.
Avantages Et Limitations Des Expériences En Laboratoire
Kasugamycin phosphate has a number of advantages as a tool for scientific research. It is relatively easy to synthesize and is readily available from commercial sources. It is also highly selective for bacterial ribosomes, making it a useful tool for studying bacterial physiology and biochemistry. However, there are some limitations to the use of kasugamycin phosphate in lab experiments. It can be toxic to eukaryotic cells, limiting its use in certain types of experiments. It is also relatively expensive compared to other antibiotics.
Orientations Futures
There are a number of future directions for research involving kasugamycin phosphate. One area of interest is the development of new antibiotics based on the structure of kasugamycin. Another area of interest is the study of the molecular mechanisms underlying the selective binding of kasugamycin to bacterial ribosomes. Finally, there is interest in the use of kasugamycin as a tool for studying the role of protein synthesis in bacterial pathogenesis.
Méthodes De Synthèse
Kasugamycin phosphate can be synthesized in the laboratory using a number of different methods. One common method involves the reaction of kasugamycin with phosphoric acid to form the phosphate salt. This method is relatively simple and yields a high purity product.
Applications De Recherche Scientifique
Kasugamycin phosphate is widely used in scientific research as a tool to study bacterial physiology and biochemistry. It is often used to inhibit protein synthesis in bacteria, allowing researchers to study the effects of this inhibition on various cellular processes. Kasugamycin phosphate is also used as a selective agent in bacterial transformation experiments, allowing researchers to select for cells that have taken up a plasmid containing a gene of interest.
Propriétés
Numéro CAS |
101651-86-9 |
|---|---|
Nom du produit |
Kasugamycin phosphate |
Formule moléculaire |
C14H28N3O13P |
Poids moléculaire |
477.36 g/mol |
Nom IUPAC |
2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;phosphoric acid |
InChI |
InChI=1S/C14H25N3O9.H3O4P/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;1-5(2,3)4/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);(H3,1,2,3,4)/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;/m1./s1 |
Clé InChI |
RBXKKZZNSAFMKD-YZKQBBCCSA-N |
SMILES isomérique |
C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N.OP(=O)(O)O |
SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.OP(=O)(O)O |
SMILES canonique |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.OP(=O)(O)O |
Numéros CAS associés |
6980-18-3 (Parent) |
Synonymes |
kasugamycin phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







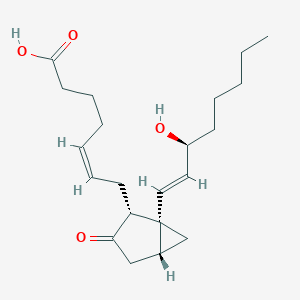
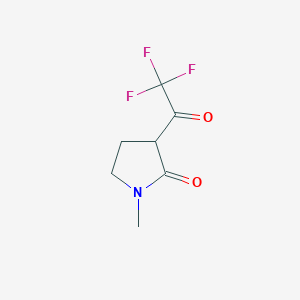
![[(1R,2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 3-ethoxypropanoate](/img/structure/B34015.png)

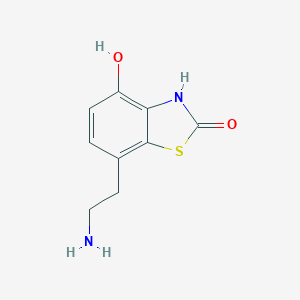

![3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B34027.png)


